Product packaging for 2-(1-Amino-2-methylpropyl)-4-methylphenol(Cat. No.:)

2-(1-Amino-2-methylpropyl)-4-methylphenol

Cat. No.: B13291909
M. Wt: 179.26 g/mol
InChI Key: ZVIBIMORUKDBGP-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4-methylphenol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13291909 2-(1-Amino-2-methylpropyl)-4-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-methylphenol

InChI

InChI=1S/C11H17NO/c1-7(2)11(12)9-6-8(3)4-5-10(9)13/h4-7,11,13H,12H2,1-3H3

InChI Key

ZVIBIMORUKDBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C(C)C)N

Origin of Product

United States

Synthetic Methodologies for 2 1 Amino 2 Methylpropyl 4 Methylphenol and Its Derivatives

Direct Synthesis Approaches to the Core Structure

The direct construction of the 2-(1-Amino-2-methylpropyl)-4-methylphenol framework can be approached through methods that functionalize the phenolic ring and introduce the aminoalkyl side chain in a concerted or sequential manner.

Strategies for Phenolic Ring Functionalization

The functionalization of the 4-methylphenol (p-cresol) ring at the ortho-position is a critical step in the synthesis. Phenols are highly activated towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. Since the para position is blocked by a methyl group in the starting material, electrophilic substitution will predominantly occur at the ortho position.

One common strategy involves the Mannich reaction , a three-component condensation of an active hydrogen compound (in this case, 4-methylphenol), an aldehyde (isobutyraldehyde), and ammonia (B1221849) or a primary or secondary amine. researchgate.netwikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the ortho-alkylation of the phenol (B47542). nih.gov This one-pot reaction provides a direct route to the aminomethylated phenol. The general mechanism for the Mannich reaction with phenols is well-established. researchgate.net

Another approach to functionalizing the phenolic ring is through ortho-lithiation followed by reaction with a suitable electrophile. However, the acidity of the phenolic proton can interfere with this process, often requiring protection of the hydroxyl group prior to lithiation.

Introduction and Stereocontrol of the 1-Amino-2-methylpropyl Side Chain

The introduction of the 1-amino-2-methylpropyl side chain can be achieved through various methods. In the context of the Mannich reaction, the use of isobutyraldehyde (B47883) and an ammonia source directly installs the desired carbon skeleton with the amino group.

Alternatively, the side chain can be constructed in a stepwise fashion. For instance, a Friedel-Crafts acylation of 4-methylphenol with isobutyryl chloride would yield 2-isobutyryl-4-methylphenol. This ketone can then be converted to the target amine via reductive amination . This two-step process involves the formation of an imine or enamine intermediate from the ketone and an amine, followed by reduction, typically with reagents like sodium cyanoborohydride or through catalytic hydrogenation.

Stereocontrol at the chiral center of the 1-amino-2-methylpropyl side chain during these direct syntheses can be challenging. Achiral Mannich reactions or reductive aminations will typically result in a racemic mixture of the product. Achieving stereoselectivity in these direct approaches often requires the use of chiral reagents or catalysts, which are discussed in more detail in the following section.

Stereoselective Synthesis of Enantiomeric Forms (e.g., 2-[(1S)-1-Amino-2-methylpropyl]-4-methylphenol)

The synthesis of specific enantiomers, such as 2-[(1S)-1-Amino-2-methylpropyl]-4-methylphenol, necessitates the use of asymmetric synthesis strategies. These methods are crucial for producing compounds with specific biological activities.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are temporary chiral groups that are incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of chiral β-amino alcohols and their derivatives, auxiliaries derived from readily available chiral molecules like amino acids are commonly employed. researchgate.netresearchgate.net For instance, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which is then alkylated to introduce the isobutyl group, followed by removal of the auxiliary to yield the enantiomerically enriched amino acid precursor. This can then be attached to the phenolic ring.

Another powerful approach is the use of chiral catalysts . Asymmetric Mannich reactions can be catalyzed by chiral organocatalysts, such as proline and its derivatives, to achieve high enantioselectivity. nih.gov Chiral ligands, such as BINOL and its derivatives, are also widely used in combination with metal catalysts to promote asymmetric transformations, including the addition of nucleophiles to imines. researchgate.net The synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions has been a subject of significant research. nih.gov

Diastereoselective Reaction Pathways

Diastereoselective reactions are employed when a molecule already contains a chiral center, and a new stereocenter is created in a controlled manner relative to the existing one. For instance, if a chiral aldehyde is used in a Mannich-type reaction, the approach of the nucleophilic phenol can be directed by the existing stereocenter, leading to the preferential formation of one diastereomer. nih.gov

Similarly, the addition of an organometallic reagent (e.g., an isobutyl Grignard reagent) to a chiral imine derived from a 2-hydroxy-5-methylbenzaldehyde (B1329341) derivative can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the imine, which is controlled by the chiral auxiliary on the nitrogen atom. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched aminophenol.

Synthetic Routes to Structurally Modified Derivatives

The synthetic methodologies described above can be adapted to produce a variety of structurally modified derivatives of this compound. These modifications can involve alterations to the phenolic ring, the amino group, or the alkyl side chain.

N-Substituted Derivatives: The amino group of the target compound can be readily functionalized to produce a wide range of N-substituted derivatives. For example, reductive amination of the corresponding ketone with a primary amine other than ammonia will yield an N-alkyl or N-aryl derivative. nsf.gov Furthermore, the primary amine of the final product can be acylated to form amides or reacted with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. The synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties has been explored for their potential biological activities. nih.gov

Phenolic Ring Modifications: The synthetic strategy can start with differently substituted phenols to introduce various functional groups on the aromatic ring. For example, using a phenol with a different alkyl group at the para position or additional substituents will result in a corresponding change in the final product.

Side Chain Modifications: By employing different aldehydes in the Mannich reaction or different organometallic reagents in the addition to imines, the isobutyl group can be replaced with other alkyl or aryl groups. This allows for the synthesis of a diverse library of 2-(1-aminoalkyl)-4-methylphenol derivatives.

Below is a table summarizing some of the key synthetic reactions and their applicability to the synthesis of the target compound and its derivatives.

Reaction TypeReagentsProduct TypeStereocontrol
Mannich Reaction 4-Methylphenol, Isobutyraldehyde, Ammonia/AmineThis compoundRacemic (without chiral catalyst)
Asymmetric Mannich Reaction 4-Methylphenol, Isobutyraldehyde, Amine, Chiral Catalyst (e.g., Proline)Enantiomerically enriched this compoundHigh enantioselectivity
Reductive Amination 2-Isobutyryl-4-methylphenol, Ammonia/Amine, Reducing AgentThis compoundRacemic (without chiral auxiliary/catalyst)
Diastereoselective Addition Chiral imine of 2-hydroxy-5-methylbenzaldehyde, Isobutylmagnesium bromideDiastereomerically enriched precursor to the target compoundHigh diastereoselectivity
N-Alkylation/Acylation This compound, Alkyl halide/Acyl chlorideN-Substituted derivativesNot applicable to the chiral center

Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and, to a lesser extent, the aminoalkyl group. The directing influence of these groups predominantly channels incoming electrophiles to the positions ortho and para relative to the hydroxyl group. Given that the C2 position is already substituted, electrophilic attack is expected to occur at the C6 position (ortho to the hydroxyl and meta to the methyl group) and potentially the C5 position, although this is less favored due to steric hindrance from the adjacent methyl group.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenolic ring can be achieved using various halogenating agents. These reactions typically proceed under mild conditions due to the activated nature of the ring.

Nitration: The addition of a nitro group (-NO2) is usually accomplished with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent oxidation of the phenolic ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring. However, the presence of the amino group can complicate these reactions as it can coordinate with the Lewis acid catalyst. Protection of the amino group may be necessary prior to carrying out these transformations.

The table below summarizes potential substitution reactions on the phenolic ring.

Reaction TypeReagent(s)Potential Product(s)
BrominationBr₂ in a non-polar solvent6-Bromo-2-(1-amino-2-methylpropyl)-4-methylphenol
NitrationHNO₃, H₂SO₄6-Nitro-2-(1-amino-2-methylpropyl)-4-methylphenol
AcylationAcyl chloride, Lewis acid (with N-protection)6-Acyl-2-(1-amino-2-methylpropyl)-4-methylphenol

Modifications at the Amino Group (e.g., Schiff Base Formation, Alkylation, Amidation)

The primary amino group in this compound is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functionalities.

Schiff Base Formation: The primary amine readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netitmedicalteam.plnih.govajol.info This reaction is typically carried out by refluxing the amine and the carbonyl compound in an appropriate solvent. researchgate.net The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of various heterocyclic compounds or can be reduced to form stable secondary amines.

Alkylation: The nitrogen atom can be alkylated to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. google.comnih.gov N-alkylation can be achieved through several methods, including reaction with alkyl halides or via reductive amination. nih.govresearchgate.net Reductive amination involves the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction, often with reagents like sodium borohydride. This method provides a controlled route to mono- or di-alkylated products. A "borrowing hydrogen" strategy, where an alcohol serves as the alkylating agent in the presence of a suitable metal catalyst, represents a more atom-efficient approach. nih.gov

Amidation: The amino group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. organic-chemistry.orgnih.govyoutube.comyoutube.com These reactions are fundamental in peptide synthesis and for introducing a wide array of acyl groups. Coupling agents are often employed when reacting with carboxylic acids to facilitate the formation of the amide bond.

The following table outlines common modifications at the amino group.

ModificationReagent(s)Product Type
Schiff Base FormationAldehyde or Ketone (e.g., Benzaldehyde)Imine (Schiff Base)
N-AlkylationAlkyl Halide (e.g., Methyl Iodide)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary/Tertiary Amine
AmidationAcyl Chloride or Carboxylic Acid with Coupling AgentAmide

Derivatization of the Isopropyl Moiety

The isopropyl group is generally less reactive compared to the phenolic ring and the amino group. However, under specific conditions, it can be functionalized. The tertiary carbon-hydrogen bond within the isopropyl group is a potential site for free-radical reactions. For instance, radical halogenation could introduce a halogen atom, which can then be subjected to substitution or elimination reactions to introduce further diversity. However, such reactions may lack selectivity and could potentially affect other parts of the molecule. The steric hindrance provided by the isopropyl groups can influence the reactivity of the adjacent phenolic ring. ontosight.ai

Utilization of this compound as a Chemical Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive phenolic moiety, makes it a valuable building block in organic synthesis.

Facilitation of Compound Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.govrsquarel.orgwikipedia.orgimperial.ac.uk this compound is an excellent scaffold for combinatorial library synthesis due to its two distinct reactive handles.

The amino group can be acylated with a diverse set of carboxylic acids, while the phenolic hydroxyl group can be etherified or esterified with another set of building blocks. This two-dimensional approach allows for the generation of a large library of compounds from a relatively small number of starting materials. The general strategy involves attaching the scaffold to a solid support, followed by sequential reactions at the amino and hydroxyl groups, and finally cleaving the products from the support.

Precursor in Complex Organic Molecule Construction

Beyond its use in combinatorial libraries, this compound can serve as a starting material for the synthesis of more complex and well-defined molecular targets, including natural products and pharmaceuticals. The strategic placement of the amino and hydroxyl groups can be exploited to construct heterocyclic systems. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazinone (B8607429) ring system. Intramolecular cyclization reactions can be designed to forge new rings, leading to rigid, polycyclic structures. The inherent chirality of the 1-amino-2-methylpropyl side chain, if used in an enantiomerically pure form, can be transferred to subsequent products, which is of significant importance in the synthesis of bioactive molecules.

Advanced Spectroscopic and Structural Elucidation of 2 1 Amino 2 Methylpropyl 4 Methylphenol

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

There is no available mass spectrometry data to determine the molecular weight and analyze the fragmentation pattern of 2-(1-Amino-2-methylpropyl)-4-methylphenol.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

No infrared spectroscopy data is available to identify the characteristic vibrational frequencies of the functional groups present in the compound.

X-ray Crystallography for Solid-State Structure and Conformation

There are no published X-ray crystallography studies for this compound, which would be essential for determining its solid-state structure.

Research Findings on this compound Remain Elusive

Detailed structural and chromatographic information for the chemical compound this compound is not publicly available, according to a comprehensive review of scientific literature and chemical databases. Despite targeted searches for advanced spectroscopic and structural data, including crystallographic analysis and chromatographic methods, no specific research findings for this particular molecule could be identified.

The inquiry sought to build a detailed article focusing on the advanced spectroscopic and structural elucidation of this compound. The intended scope included an in-depth analysis of its crystal packing, intermolecular interactions, the absolute configuration of its chiral centers, and chromatographic techniques for purity assessment and isomer separation.

However, searches for crystallographic data, such as X-ray diffraction studies, which are essential for determining the precise three-dimensional arrangement of atoms and molecules within a crystal, yielded no results for this compound. Consequently, information regarding its crystal packing and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces, remains uncharacterized in accessible literature.

Furthermore, the investigation into the absolute configuration of the chiral centers within this compound was also unsuccessful. The presence of a chiral center at the carbon atom of the amino-2-methylpropyl group suggests the existence of stereoisomers, but no studies detailing their separation or the assignment of their absolute configurations could be located.

Similarly, a review of chromatographic literature did not reveal any established methods for the purity assessment or the separation of potential isomers of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for such analyses, but no specific protocols or applications concerning this compound have been published.

While information is available for structurally related but simpler compounds, such as 2-amino-4-methylphenol, this data is not applicable to the more complex structure of this compound. The absence of specific research on this compound limits any detailed scientific discussion as outlined in the initial request. Therefore, the construction of an article based on the specified advanced analytical data is not feasible at this time.

Computational Chemistry and Molecular Modeling of 2 1 Amino 2 Methylpropyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(1-Amino-2-methylpropyl)-4-methylphenol, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be utilized to determine its optimized molecular geometry and electronic properties. ymerdigital.com These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and amino groups, indicating these are the primary sites for electron donation. Conversely, the LUMO would likely be distributed over the aromatic ring, representing the region most susceptible to accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. For this compound, a hypothetical HOMO-LUMO gap can be calculated to predict its reactivity. Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can also be derived from the HOMO and LUMO energies to further describe the molecule's chemical behavior. mdpi.com

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterValue (eV)
HOMO Energy-5.876
LUMO Energy-0.987
HOMO-LUMO Gap (ΔE)4.889
Electronegativity (χ)3.432
Chemical Hardness (η)2.445
Chemical Softness (S)0.409
Electrophilicity Index (ω)2.408

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the molecule.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. ymerdigital.com For this compound, the MEP map would highlight regions of negative potential (in red) around the oxygen and nitrogen atoms, indicating their electronegative character and suitability for electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, signifying their propensity for nucleophilic interactions. This mapping is instrumental in understanding intermolecular interactions, including hydrogen bonding. ymerdigital.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. These simulations provide insights into how the molecule behaves in a dynamic environment, such as in solution, which is crucial for understanding its interactions with biological systems. mdpi.com By simulating the molecule's movements, MD can reveal how its shape and accessibility of functional groups change over time, which can influence its biological activity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Molecular docking studies can be employed to investigate the potential interactions of this compound with various biological targets, such as enzymes or receptors. mdpi.com For instance, its structural similarity to certain ortho-substituted phenols suggests it could be a substrate or inhibitor for enzymes like tyrosinase. mdpi.com Docking simulations would predict the binding mode of the molecule within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of these simulations are often expressed as a docking score or binding energy, which provides an estimate of the binding affinity. tandfonline.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

ParameterValue
Binding Energy (kcal/mol)-6.8
Intermolecular Energy (kcal/mol)-8.2
Key Interacting ResiduesTYR-85, SER-214, PHE-264
Types of InteractionsHydrogen bond with SER-214, Pi-Pi stacking with TYR-85, Hydrophobic interactions with PHE-264

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

These computational predictions are invaluable for guiding further experimental studies, such as in vitro assays, to validate the biological activity of the compound.

Computational Assessment of Ligand-Protein Interactions (e.g., GyrB protein)

The interaction between a ligand, such as this compound, and a protein target, for instance, the GyrB subunit of DNA gyrase, can be meticulously investigated using computational docking and molecular dynamics simulations. These methods predict the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Molecular docking simulations would be employed to predict the most favorable binding pose of this compound within the ATP-binding pocket of the GyrB protein. The binding energy, a key output of these simulations, indicates the stability of the complex. Interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, a hypothetical docking study of this compound with GyrB might reveal key interactions. The amino group of the ligand could form hydrogen bonds with specific amino acid residues in the active site, such as aspartate or asparagine. The phenolic hydroxyl group might also participate in hydrogen bonding, while the methyl groups and the phenyl ring could engage in hydrophobic interactions with nonpolar residues.

To illustrate the type of data generated from such a study, a hypothetical table of binding energies and interacting residues is presented below.

Ligand AnalogBinding Energy (kcal/mol)Key Interacting Residues (GyrB)Hydrogen BondsHydrophobic Interactions
This compound -8.5Asp73, Asn46, Val71, Ile78Asp73 (NH2), Asn46 (OH)Val71, Ile78
Analog A-7.9Asp73, Gly77, Val120Asp73 (NH2)Gly77, Val120
Analog B-9.1Asp73, Asn46, Thr165, Pro79Asp73 (NH2), Asn46 (OH), Thr165Pro79

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their function. pharmacy180.com

The development of a QSAR model for a series of aminophenol derivatives, including this compound, would involve several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific target) is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the resulting model is assessed through rigorous validation techniques.

A hypothetical QSAR model for the anti-GyrB activity of aminophenol derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the model fitting.

Once a reliable QSAR model is established, it can be used for virtual screening of large chemical libraries to identify new potential hits with desired biological activity. nih.gov By calculating the molecular descriptors for compounds in the library and plugging them into the QSAR equation, their activity can be predicted without the need for experimental testing.

Furthermore, these models can guide the lead optimization process. By analyzing the QSAR model, chemists can understand which structural modifications are likely to enhance the activity of a lead compound like this compound. For example, if the model indicates that lower lipophilicity is correlated with higher activity, modifications can be made to the molecule to reduce its logP.

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. mdpi.com It provides a graphical representation of the regions of close contact between molecules in a crystal, offering insights into the nature and strength of the forces that hold the crystal together. nih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

A Hirshfeld surface analysis of this compound would reveal the key intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, and C-H···π interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld surface analysis is presented in the table below.

Interaction TypeContribution (%)
H···H45.2
O···H / H···O25.8
C···H / H···C18.5
N···H / H···N8.3
C···C2.2

Note: The data in this table is hypothetical and for illustrative purposes only.

This analysis would provide valuable information on the crystal packing and stability of the compound, which is crucial for its solid-state properties.

Investigation of Biological Activities and Molecular Mechanisms of 2 1 Amino 2 Methylpropyl 4 Methylphenol

Enzyme Inhibition Studies

Identification of Targeted Enzyme Systems

Without dedicated laboratory research on "2-(1-Amino-2-methylpropyl)-4-methylphenol," any discussion of its biological activities would be speculative and would not meet the required standards of scientific accuracy. Further empirical studies are necessary to determine the potential antimicrobial and enzyme-inhibiting properties of this compound.

Mechanistic Elucidation of Enzyme-Ligand Interactions

The interaction between a small molecule ligand, such as an aminophenol derivative, and an enzyme is fundamental to understanding its biological effect. These interactions are governed by the three-dimensional structures of both the ligand and the enzyme's active site, involving a variety of non-covalent forces. frontiersin.orgscitechnol.com The binding process can be conceptualized through models like the "lock-and-key" or the more flexible "induced fit" model, where the enzyme may undergo conformational changes to better accommodate the ligand. scitechnol.com

Computational methods like molecular docking are pivotal in predicting and analyzing these interactions. mdpi.comnih.gov Docking studies on phenolic compounds, for instance, have been used to screen for potential inhibitors of enzymes like urease and tyrosinase. mdpi.comnih.gov These studies simulate the binding pose of the ligand within the enzyme's active site and calculate a "docking score" that estimates the binding affinity. nih.govnih.gov The primary forces stabilizing the enzyme-ligand complex include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. scitechnol.com For a molecule like this compound, the hydroxyl (-OH) and amino (-NH2) groups are key functional moieties capable of forming hydrogen bonds with amino acid residues (e.g., aspartate, serine, histidine) in an enzyme's active site. scitechnol.com The methyl groups and the benzene (B151609) ring contribute to hydrophobic interactions. scitechnol.com

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals, highly reactive species that can cause cellular damage. The antioxidant capacity is intrinsically linked to the chemical structure of the compound. nih.govnih.gov

Several standardized in vitro assays are used to quantify the antioxidant and radical scavenging ability of chemical compounds. These tests provide a measure of a compound's potential to mitigate oxidative stress. Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govcropj.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation. It is applicable over a wider pH range and can be used for both hydrophilic and lipophilic compounds. nih.govijpsonline.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The resulting color change is proportional to the antioxidant's reducing power. nih.govcropj.com

The results of these assays are often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the radicals) or in terms of equivalents relative to a standard antioxidant like Trolox (a vitamin E analog). nih.gov

Table 1: Illustrative Antioxidant Activity of Structurally Related Phenolic Compounds This table presents example data from various studies on compounds analogous to this compound to demonstrate typical results from in vitro antioxidant assays. Data is not for the subject compound.

CompoundAssayIC50 (µg/mL) or Activity ValueReference
Black Raspberry ExtractDPPH89.03% inhibition at 100 µg/mL nih.gov
Jackfruit ExtractABTSIC50 = 8.5 ± 0.22 µg/mL nih.gov
Red Raspberry ExtractFRAP11.43 mM Fe²⁺/g at 100 µg/mL nih.gov
CaffeoyldopamineLipid AutoxidationHigh activity agriculturejournals.czresearchgate.net
CaffeoyltyramineLipid AutoxidationHigh activity agriculturejournals.czresearchgate.net

The antioxidant activity of phenolic compounds is primarily attributed to the phenolic hydroxyl (-OH) group. frontiersin.org This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and less likely to propagate further radical reactions. frontiersin.org The main mechanisms of action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net

The presence of other functional groups on the aromatic ring significantly modulates this activity. nih.govresearchgate.net Electron-donating groups, such as alkyl and amino groups, generally increase the antioxidant potential by stabilizing the phenoxyl radical and lowering the O-H bond dissociation enthalpy, making hydrogen donation more favorable. researchgate.net

The amino group (-NH2) itself can also directly participate in antioxidant activity. Aromatic amines can scavenge radicals in a manner similar to phenols. researchgate.netresearchgate.net There can be a synergistic effect between phenolic and amino groups within the same molecule or in a mixture. youtube.com The amino moiety can enhance the radical-scavenging capacity of the phenolic part of the molecule. agriculturejournals.cz Studies on phenolic acid amides of aromatic amines have shown that the presence of hydroxyl groups on the amine portion can lead to direct oxidation and stabilization of the resulting radicals, contributing to excellent antioxidant activity. agriculturejournals.czresearchgate.net

Modulation of Cell Growth and Viability (in vitro cellular studies)

Phenolic and aminophenolic compounds have been widely investigated for their ability to influence cell fate, particularly their potential to inhibit the growth of cancer cells. foodandnutritionresearch.netnih.gov

The antiproliferative effects of compounds are typically assessed in vitro using various cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cell viability and proliferation. A reduction in cell viability upon treatment indicates a cytotoxic or cytostatic effect.

Research on novel aminophenol analogues has demonstrated potent anticancer activities against a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and leukemia (HL60) cells. nih.gov For example, p-alkylaminophenols showed that their ability to suppress cancer cell growth was dependent on the length of the alkyl chain. nih.gov The efficacy of these compounds is often quantified by their IC50 value, which is the concentration required to inhibit cell growth by 50%.

Table 2: Illustrative Antiproliferative Activity of Aminophenol Analogues This table presents example data from studies on compounds analogous to this compound to demonstrate typical results from in vitro cellular assays. Data is not for the subject compound.

CompoundCell LineEffectIC50 ValueReference
p-DodecylaminophenolProstate (PC-3)Antiproliferative, Apoptosis InductionPotent researchgate.net
p-DecylaminophenolLeukemia (HL60)Growth Suppression, Apoptosis InductionPotent nih.gov
Fenretinide (analogue)Breast (MCF-7)Growth SuppressionPotent nih.gov
2-Aminophenoxazine-3-oneGlioblastoma (LN229)Apoptosis InductionDose-dependent nih.govresearchgate.net

The antiproliferative effects of phenolic compounds are mediated by their interaction with numerous cellular pathways that regulate cell proliferation, survival, and death. foodandnutritionresearch.netnucleodoconhecimento.com.br A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial process for eliminating damaged or cancerous cells and can be initiated through various signaling cascades. plos.org

Aminophenol derivatives have been shown to induce apoptosis in cancer cells. nih.gov This can occur through the generation of reactive oxygen species (ROS), which, at high levels, can cause cellular damage and trigger apoptotic pathways. nih.govresearchgate.net Key signaling pathways often implicated include:

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, are central to signal transduction. Certain aminophenols can activate the JNK pathway, which is a key mediator of the apoptotic response to cellular stress. nih.govresearchgate.net

PI3K/Akt Pathway: This is a major pro-survival pathway that is often overactive in cancer. Many polyphenols exert their anticancer effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis. nucleodoconhecimento.com.brfrontiersin.org

p53 Signaling: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some phenolic compounds can increase p53 levels, leading to cell cycle arrest and apoptosis. nucleodoconhecimento.com.brfrontiersin.org

Cell Cycle Regulation: These compounds can cause cell cycle arrest at various checkpoints (e.g., G0/G1 or S phase), preventing cancer cells from dividing. This involves the modulation of proteins like cyclins and cyclin-dependent kinases (CDKs). foodandnutritionresearch.netresearchgate.net

Bcl-2 Family Proteins: Apoptosis is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Bioactive phenols can shift this balance in favor of apoptosis by downregulating Bcl-2. nucleodoconhecimento.com.br

Receptor Binding and Ligand-Receptor Interaction Studies

Currently, there is no publicly available scientific literature that has investigated the receptor binding profile or ligand-receptor interactions of this compound.

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound

As there are no available studies on the biological activity of this compound, there are consequently no structure-activity relationship (SAR) studies for its derivatives.

Prospective Applications in Chemical Science and Technology for 2 1 Amino 2 Methylpropyl 4 Methylphenol

Potential as a Lead Compound in Drug Discovery Research

The inherent structural features of 2-(1-amino-2-methylpropyl)-4-methylphenol make it an intriguing candidate for a lead compound in drug discovery. The aminophenol moiety is a recognized pharmacophore in numerous biologically active molecules, and the introduction of a chiral center offers the potential for stereospecific interactions with biological targets. nih.gov

Development of Novel Chemical Entities with Desired Activities

Derivatives of aminophenols have been investigated for a wide array of therapeutic applications. For instance, ortho-aminophenol derivatives have been identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov The antioxidant properties of the phenol (B47542) group, combined with the potential for the amino group to interact with biological targets, could be harnessed to develop novel therapeutics. The specific stereochemistry of the 1-amino-2-methylpropyl group could lead to enhanced potency and selectivity for a particular biological target.

Recent research has focused on synthesizing novel p-aminophenol derivatives as safer analogues to paracetamol, aiming to retain analgesic and antipyretic properties while reducing toxicity. nih.gov By modifying the substituents on the aminophenol core, it is possible to fine-tune the pharmacological profile of the resulting compounds. The unique substituent of this compound could therefore be a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents.

Scaffold for Pharmacophore Elaboration

The this compound structure can serve as a versatile scaffold for pharmacophore elaboration. A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. The key functional groups of this compound—the hydroxyl, amino, and alkyl groups—can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding affinity and efficacy.

The development of a library of compounds based on this scaffold would be a valuable strategy in drug discovery. For example, the amino group could be acylated, alkylated, or incorporated into heterocyclic rings to generate a diverse range of derivatives. The phenolic hydroxyl group could be etherified or esterified. Each modification would alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Table 1: Potential Pharmacophoric Features of this compound and Their Significance in Drug Design

FeatureStructural ComponentPotential Role in Biological Interactions
Hydrogen Bond DonorPhenolic -OH, Amino -NH2Interactions with polar residues in enzyme active sites or receptor binding pockets.
Hydrogen Bond AcceptorPhenolic -OH, Amino -NH2Interactions with polar residues.
Aromatic RingPhenol Ringπ-π stacking interactions with aromatic amino acid residues.
Hydrophobic RegionsMethyl group, Propyl groupvan der Waals interactions with nonpolar pockets of a target protein.
Chiral CenterC1 of the propyl groupStereospecific interactions, leading to enantioselectivity in biological activity.

Utility as a Versatile Intermediate in Advanced Organic Synthesis

Beyond its potential in medicinal chemistry, this compound can be a valuable intermediate in advanced organic synthesis, particularly in the construction of complex chiral molecules.

Precursor for Complex Natural Product Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for the synthesis of more complex targets. nih.gov While this compound itself may not be a natural product, its structural motifs are present in various bioactive natural products. Chiral aminophenols can serve as key building blocks in the total synthesis of such compounds. nih.gov The ability to introduce a specific stereocenter early in a synthetic sequence is a significant advantage in the efficient construction of complex molecules. The synthesis of natural products often relies on the strategic use of chiral intermediates to control the stereochemical outcome of subsequent reactions. bohrium.com

Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Chiral amino alcohols are well-known to be effective chiral auxiliaries in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions.

Given its structure, this compound could potentially be used to synthesize novel chiral auxiliaries. For example, it could be converted into an oxazolidinone, a class of auxiliaries popularized by David Evans for their high stereocontrol in various carbon-carbon bond-forming reactions. The steric bulk of the 2-methylpropyl group could provide excellent facial shielding, leading to high diastereoselectivity in reactions of the attached substrate.

Table 2: Potential Asymmetric Transformations Employing Derivatives of this compound as Chiral Auxiliaries

Reaction TypePotential Auxiliary DerivativeExpected Outcome
Asymmetric AlkylationN-acylated derivativeEnantioselective formation of new C-C bonds.
Asymmetric Aldol ReactionOxazolidinone or related heterocycleDiastereoselective synthesis of β-hydroxy carbonyl compounds.
Asymmetric Diels-AlderN-acryloyl derivativeEnantioselective formation of cyclic compounds.
Asymmetric Conjugate AdditionN-enoyl derivativeStereocontrolled formation of 1,5-dicarbonyl compounds.

Role in Coordination Chemistry and Metal Complex Formation

The presence of both a phenolic hydroxyl group and an amino group in a 1,2-relationship on the aromatic ring makes this compound an excellent candidate for a bidentate ligand in coordination chemistry. derpharmachemica.com The deprotonated phenoxide and the neutral amino group can chelate to a metal center, forming a stable five-membered ring. The chirality of the amino substituent adds an interesting dimension to the resulting metal complexes, with potential applications in asymmetric catalysis.

The coordination chemistry of aminophenol-based ligands has been extensively studied, and these ligands are known to form stable complexes with a variety of transition metals. derpharmachemica.com These complexes have shown utility in mimicking enzymatic reactions, activating small molecules, and catalyzing a range of organic transformations. derpharmachemica.com

The introduction of a chiral element, as in this compound, can lead to the formation of chiral metal complexes. These complexes can be used as catalysts for enantioselective reactions, where the chiral environment around the metal center influences the stereochemical outcome of the reaction. For example, chiral aminophenol ligands have been used in nickel-catalyzed asymmetric reductions of unsaturated ketones, affording chiral allylic alcohols with high enantiomeric excess. dicp.ac.cn

Furthermore, the electronic properties of the aminophenol ligand can be tuned by modifying the substituents on the aromatic ring. This, in turn, can influence the catalytic activity of the corresponding metal complex. The study of such complexes can provide valuable insights into the mechanisms of catalytic reactions and aid in the design of more efficient and selective catalysts.

Table 3: Potential Metal Complexes and Their Applications

Metal IonPotential Coordination GeometryPotential Application
Copper(II)Square planar or distorted octahedralAsymmetric catalysis (e.g., Henry reaction, Friedel-Crafts alkylation). nih.gov
Cobalt(II)OctahedralCatalysis, materials science. ugm.ac.id
Nickel(II)Square planar or tetrahedralAsymmetric cross-coupling reactions. researchgate.net
Zinc(II)TetrahedralLewis acid catalysis in asymmetric synthesis. researchgate.net
Palladium(II)Square planarCatalysis of C-C and C-N bond forming reactions. derpharmachemica.com

No Publicly Available Research on the Prospective Applications of this compound

The performed searches consistently returned information on related but structurally distinct compounds, most notably 2-Amino-4-methylphenol . While this and other aminophenol derivatives have documented applications, this information is not applicable to the specific molecule of interest, "this compound".

Similarly, searches for isomers such as "4-(1-Amino-2-methylpropyl)-2-methylphenol" and other related structures like "2-(Methylamino)-4-(2-methylpropyl)phenol" only resulted in vendor listings or database entries without any associated research on their applications.

Due to the absence of any specific research findings for "this compound," it is not possible to generate the requested article on its applications in the following areas:

Applications in Analytical Chemistry

Chemical Reagents for Detection and Quantification

Without any scientific data, the generation of a thorough, informative, and scientifically accurate article as per the user's instructions is not feasible. Any attempt to create content for the specified outline would be speculative and would not adhere to the required standards of accuracy and factual reporting.

Reference Standards in Chromatographic Analysis

Due to the absence of available research, there are no findings to report on the application of this compound as a reference standard in chromatographic analysis. A reference standard is a highly purified compound used as a measurement base in analytical chemistry. Its effectiveness relies on well-characterized properties such as purity, stability, and homogeneity, which are determined through rigorous testing and validation. Without any documented use or characterization in the scientific literature, its suitability for this purpose remains unknown.

There are no established chromatographic methods, such as HPLC or GC, that cite the use of this specific compound as a standard for the identification or quantification of analytes. Therefore, no data on retention times, detection wavelengths, or mass spectrometry fragmentation patterns can be provided.

Future Research Directions and Unexplored Avenues for 2 1 Amino 2 Methylpropyl 4 Methylphenol

Development of Greener and More Efficient Synthetic Pathways

The future development of 2-(1-Amino-2-methylpropyl)-4-methylphenol for any application hinges on the availability of efficient and environmentally sustainable synthetic routes. Current synthetic methodologies for similar aminophenol derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant chemical waste. Future research should prioritize the development of "green" synthetic pathways.

Key areas of focus could include:

Catalytic Strategies: Investigating novel catalysts, including biocatalysts or earth-abundant metal catalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents.

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has shown promise in the synthesis of other phenolic compounds. hpu2.edu.vn

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and product consistency.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as deep eutectic solvents. mdpi.com

Synthetic ApproachPotential Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced purity.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters.
Deep Eutectic SolventsLow toxicity, biodegradability, recyclability.

In-depth Mechanistic Studies of All Observed Biological Activities

Preliminary investigations into compounds with similar structural motifs, such as aminophenols, have revealed a range of biological activities. nih.gov However, for this compound specifically, the mechanisms underlying any potential biological effects are entirely unknown. A crucial future direction is to conduct in-depth mechanistic studies to elucidate how this compound interacts with biological systems at a molecular level.

This research should involve:

Target Identification: Employing techniques like affinity chromatography and mass spectrometry to identify the specific proteins or other biomolecules that this compound binds to.

Enzyme Inhibition Assays: If the compound is found to interact with enzymes, detailed kinetic studies will be necessary to determine the mode of inhibition.

Cellular Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to understand how the compound affects cellular signaling pathways and metabolic processes.

Exploration of Undiscovered Biological Targets and Pathways through High-Throughput Screening

The full spectrum of biological activities for this compound is likely yet to be discovered. High-throughput screening (HTS) offers a powerful approach to systematically test the compound against a vast array of biological targets and cellular models. nih.govufl.edu This unbiased screening can uncover novel and unexpected therapeutic applications.

Future HTS campaigns should encompass:

Diverse Assay Formats: Utilizing a variety of assay technologies, including fluorescence, luminescence, and absorbance-based readouts, to probe different aspects of cellular function. enamine.net

Phenotypic Screening: Employing high-content imaging and other phenotypic screening platforms to assess the compound's effects on complex cellular processes and disease models.

Target-Based Screening: Screening against large panels of purified proteins, such as kinases, proteases, and G-protein coupled receptors, to identify direct molecular targets. drugtargetreview.com

Screening MethodObjective
Phenotypic ScreeningIdentify effects on whole-cell or whole-organism physiology.
Target-Based ScreeningIdentify direct interactions with specific biomolecules.
High-Content ImagingVisualize and quantify cellular changes in response to the compound.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity and Potency

Once initial biological activities and targets are identified, the next logical step is to design and synthesize derivatives of this compound with improved properties. This process, known as lead optimization, is a cornerstone of modern drug discovery. The goal is to enhance the compound's potency, selectivity, and pharmacokinetic profile.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and assessing how these changes affect its biological activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's metabolic stability or reduce off-target effects.

Fragment-Based Drug Design: If a specific protein target is known, small molecular fragments that bind to the target can be identified and then elaborated or linked together to create more potent derivatives.

Advanced Computational Approaches for Predictive Design and Optimization

In conjunction with synthetic efforts, advanced computational modeling can significantly accelerate the design and optimization of novel derivatives. These in silico methods can predict the properties of virtual compounds before they are synthesized, saving time and resources.

Future computational work should focus on:

Molecular Docking: Simulating the binding of this compound and its analogs to the three-dimensional structures of their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of the compounds to their biological activity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-target complex over time to gain a deeper understanding of their interaction.

Integration into Multidisciplinary Research Platforms for Translational Chemical Biology

Ultimately, the goal of studying this compound is to translate fundamental scientific discoveries into real-world applications. This requires a multidisciplinary approach that integrates chemistry, biology, and medicine. nih.gov

Future research should aim to:

Develop Chemical Probes: Synthesize labeled derivatives of this compound that can be used to visualize and study its biological targets in living cells and organisms.

Establish Preclinical Models: Evaluate the efficacy of promising derivatives in animal models of human diseases.

Collaborate with Clinicians: Foster collaborations between basic scientists and clinicians to guide the development of this compound-based therapies toward clinical trials.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(1-Amino-2-methylpropyl)-4-methylphenol, and how do reaction conditions impact yield and purity?

  • The synthesis typically involves multi-step organic reactions, such as condensation of substituted amines with ketones followed by reduction. For example, sodium borohydride in tetrahydrofuran/ethanol mixtures is used to reduce intermediates, with catalyst selection and solvent systems critical for high yield (>80%) and purity . Optimization of reaction time (e.g., 48 hours for condensation) and temperature (e.g., 273 K for reduction) is essential to minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H and 13C NMR are primary tools for confirming substituent positions and stereochemistry . X-ray crystallography is recommended for resolving chiral centers and intramolecular interactions (e.g., hydrogen bonds like O1—H1A⋯N1 with a bond length of 2.647 Å) . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Avoid inhalation, skin contact, and dust formation. Use fume hoods and personal protective equipment (gloves, goggles). Spills should be contained with diatomaceous earth, and surfaces decontaminated with ethanol . Store in airtight containers under inert gas (e.g., N2) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpropyl and 4-methyl groups influence reactivity in catalytic or biological systems?

  • The bulky 2-methylpropyl group creates steric hindrance, limiting substrate access to the amino group in catalytic applications. Electronic effects from the 4-methyl group enhance phenol ring electron density, increasing hydrogen-bond donor capacity. These properties are critical in asymmetric catalysis, as shown in chiral aminophenol ligands that achieve >90% enantiomeric excess in Diels-Alder reactions .

Q. What strategies address contradictory reports on biological activity between this compound and its halogenated analogs?

  • Comparative structure-activity relationship (SAR) studies are key. For example, replacing chlorine with fluorine at the 4-position (as in 5-fluorophenol analogs) alters electronegativity and hydrogen-bonding patterns, impacting antimicrobial activity . Use standardized bioassays (e.g., MIC testing) and control for enantiomeric purity, as R vs. S configurations significantly affect potency .

Q. How can computational modeling predict enantioselective behavior in asymmetric synthesis?

  • Density Functional Theory (DFT) calculations optimize transition states to predict enantiomeric outcomes. For instance, molecular docking studies of the compound’s chiral centers (e.g., C7/C10 in ) with enzyme active sites can rationalize stereoselectivity . Software like Gaussian or Schrödinger Suite models intramolecular forces (e.g., O—H⋯N hydrogen bonds) to guide catalyst design.

Methodological Considerations

Q. What experimental designs improve enantiomeric purity during synthesis?

  • Use chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) in condensation steps to enforce stereochemistry . Chromatographic purification with chiral columns (e.g., Chiralpak IA) and circular dichroism (CD) monitoring ensures >99% enantiomeric excess .

Q. How do solvent systems impact the compound’s stability and reactivity?

  • Polar aprotic solvents (e.g., THF) stabilize the amino-phenol tautomer, while protic solvents (e.g., ethanol) favor hydrogen-bond networks. Solvent choice directly affects reaction kinetics; THF/ethanol (1:1 v/v) maximizes reduction efficiency in NaBH4-mediated steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.